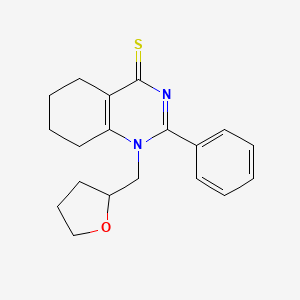
2-fenil-1-((tetrahidrofurano-2-il)metil)-5,6,7,8-tetrahidroquinazolina-4(1H)-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las porciones de benzimidazol y benzofenona del compuesto contribuyen a su potencial antimicrobiano . Los investigadores han sintetizado derivados de este compuesto y los han probado contra varias cepas bacterianas. Cabe destacar que los compuestos 11b, 11e, 11f y 11h demostraron una potente actividad antimicrobiana. Los estudios in silico respaldaron aún más su eficacia, convirtiéndolos en candidatos prometedores para nuevos agentes antibacterianos.
- Los derivados de benzimidazol han sido efectivos contra una amplia gama de microorganismos . La investigación de la actividad antifúngica de este compuesto podría proporcionar información sobre la lucha contra las infecciones fúngicas.
- FtsZ, una proteína clave involucrada en la división celular bacteriana, es un objetivo potencial para el desarrollo de fármacos antibacterianos. Los estudios de acoplamiento revelaron que los compuestos 11b, 11e, 11f y 11h interactuaron favorablemente con FtsZ . La comprensión de su modo de acción podría conducir a terapias antibacterianas innovadoras.
- Los benzimidazoles son compuestos heterocíclicos bioactivos versátiles con diversas actividades biológicas . Los investigadores pueden explorar modificaciones de este andamiaje para desarrollar nuevos fármacos dirigidos a diversas vías.
- Dado el aumento de las bacterias resistentes a los fármacos, es crucial investigar compuestos con mecanismos de acción distintos de los antibióticos tradicionales . La estructura única de este compuesto puede ofrecer un nuevo enfoque para combatir la resistencia.
Actividad Antimicrobiana
Propiedades Antifúngicas
Inhibición de FtsZ
Andamiaje Heterocíclico Bioactivo
Mitigación de la Resistencia a los Fármacos
En resumen, este compuesto es prometedor en la investigación antimicrobiana, los estudios antifúngicos y la búsqueda de nuevos agentes antibacterianos. Sus porciones de benzimidazol y benzofenona lo convierten en un candidato intrigante para futuras investigaciones. Los investigadores deben continuar explorando sus aplicaciones en diferentes dominios científicos.
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILRRKJQOJWTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3CCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
![2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2537332.png)
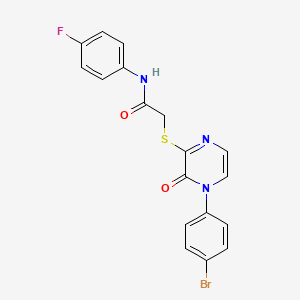
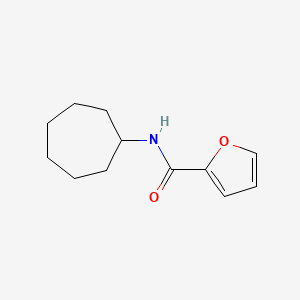
![N-[4-Cyclopropaneamido-2-(trifluoromethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B2537337.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)
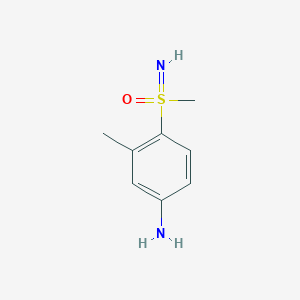

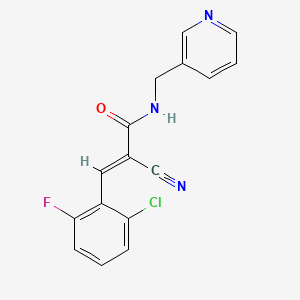

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)
